molecular formula C11H17NO B8724659 2,6-Dimethyl-4-propoxyaniline

2,6-Dimethyl-4-propoxyaniline

Cat. No. B8724659
M. Wt: 179.26 g/mol
InChI Key: ZVBAPPZCAFKUKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethyl-4-propoxyaniline is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Dimethyl-4-propoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethyl-4-propoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,6-Dimethyl-4-propoxyaniline

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2,6-dimethyl-4-propoxyaniline

InChI

InChI=1S/C11H17NO/c1-4-5-13-10-6-8(2)11(12)9(3)7-10/h6-7H,4-5,12H2,1-3H3

InChI Key

ZVBAPPZCAFKUKN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C(=C1)C)N)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
CCCOc1cc(C)c(N=Nc2ccccc2)c(C)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The yield of 2,6-dimethyl-4-propoxyazobenzene (20.2 g) from the previous step was dissolved in 95% alcohol (175 ml). Water was added (160 ml) and the mixture was heated to reflux. Sodium hydrosulfite (Na2S2O4) (44.8 g) was added to the boiling solution in small portions. After completion of this addition, reflux was continued for 30-60 min. The alcohol was removed by distillation at reduced pressure. The remaining heterogeneous residue was made alkaline and was extracted with ether. The ether extract was dried (Na2SO4), filtered, and evaporated. The residual oil was fractionated by distillation in vacuo. After a forerun of aniline, the desired product distilled at 101° C. (0.7 mmHg); nD25 =1.5393. The yield of 2,6-dimethyl-4-propoxyaniline was 6.86 g (51%).
Name
2,6-dimethyl-4-propoxyazobenzene
Quantity
20.2 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
44.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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